4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one
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Overview
Description
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one is a chemical compound known for its unique structure and reactivity. It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. This compound is characterized by the presence of an ethoxymethylidene group attached to the oxolane ring, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethoxymethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethyl-substituted oxolanes. Substitution reactions can lead to a variety of functionalized oxolanes .
Scientific Research Applications
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with various molecular targets. The ethoxymethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, such as cyclization or polymerization, depending on the specific conditions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (ethoxymethylidene)cyanoacetate
- (Ethoxymethylidene)malononitrile
- 2-Ethoxymethylidene-3-oxo esters
Uniqueness
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the ethoxymethylidene group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H18O3 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C11H18O3/c1-6-13-7-8-9(12)11(4,5)14-10(8,2)3/h7H,6H2,1-5H3/b8-7- |
InChI Key |
FRRBWRXPIAJRNA-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C=C\1/C(=O)C(OC1(C)C)(C)C |
Canonical SMILES |
CCOC=C1C(=O)C(OC1(C)C)(C)C |
Origin of Product |
United States |
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